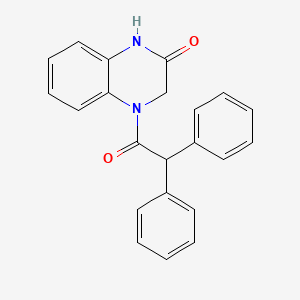

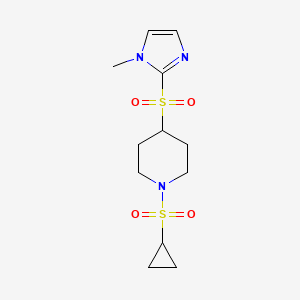

![molecular formula C21H18N2O2S2 B3002196 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955807-98-4](/img/structure/B3002196.png)

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a derivative of benzothiazole and acetamide, which are known for their potential biological activities. Benzothiazole derivatives have been extensively studied for their photophysical properties, kinase inhibitory activities, and potential as antimicrobial and anticonvulsant agents . Acetamide derivatives, in particular, have been synthesized and evaluated for various biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives typically involves the refluxing of benzothiazoles with acetic acid or acetylation reactions of amines . For example, the synthesis of N-(benzo[d]thiazol-2-yl)acetamides was achieved by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen bond-associated crystals . Similarly, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was performed using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, followed by acetylation and further reactions with heterocyclic ring systems .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding and planar geometries. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linearly extended conformations and the presence of classical N-H...O hydrogen bonds . Another study reported that the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety adopts an almost planar structure, with the adamantyl substituent occupying the gauche position relative to the C—N bond of the acetamide moiety .

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions that influence their crystal packing and biological activities. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules form hydrogen-bonded assemblies, which are characteristic of the substituent in the benzothiazole moiety . These hydrogen bonding interactions are crucial for the biological activities of these compounds, as seen in the Src kinase inhibitory and anticancer activities of thiazolyl N-benzyl-substituted acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure and substituents. These compounds exhibit photophysical properties, as well as potential antimicrobial, anticonvulsant, and antitumor activities . The presence of hydrogen bonds and planar geometries contribute to their stability and interactions with biological targets. Additionally, the introduction of various substituents can enhance their biological activities, as seen in the antimicrobial and antifungal activities of novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides .

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Agent

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide and similar compounds have demonstrated potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activities. These properties are evaluated using methods such as agar plate diffusion and radical scavenging assays (Naraboli & Biradar, 2017).

COX Inhibitory Activity

Some derivatives of this compound have shown strong inhibitory activity on the COX-2 enzyme, which is relevant for its potential use in treating inflammation and pain (Ertas et al., 2022).

Anti-inflammatory and Antioxidant Properties

Several derivatives of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide have been synthesized and evaluated for their anti-inflammatory and antioxidant activity. Some of these compounds exhibit both antioxidant and anti-inflammatory activities, making them potential candidates for treating related disorders (Koppireddi et al., 2013).

Photophysical Properties

Studies on the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals, a structurally related compound, have provided insights into the nature of their hydrogen bond associations and their potential applications in molecular engineering (Balijapalli et al., 2017).

Antitumor Activity

Research indicates that derivatives of this compound exhibit considerable antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment (Yurttaş et al., 2015).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes, which include N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide, have been explored for their potential in conducting polymers with various applications in electronics and photonics (Camurlu & Guven, 2015).

Mécanisme D'action

Target of Action

It is known that benzothiazole derivatives, which this compound is a part of, have a broad spectrum of pharmaceutical activity profile . They are often used as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, such as tkr, and inhibit their activity . This leads to a decrease in the proliferation of cancer cells .

Biochemical Pathways

It can be inferred from the known actions of benzothiazole derivatives that they may affect the signaling pathways associated with tkr . The inhibition of these receptors can disrupt the growth and proliferation of cancer cells .

Result of Action

Based on the known actions of benzothiazole derivatives, it can be inferred that the compound may lead to a decrease in the proliferation of cancer cells .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c1-13-11-14(7-8-17(13)25-2)12-19(24)23-20-15(9-10-26-20)21-22-16-5-3-4-6-18(16)27-21/h3-11H,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTBAAGESJIGIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

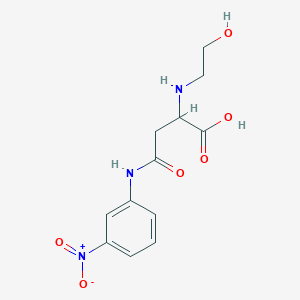

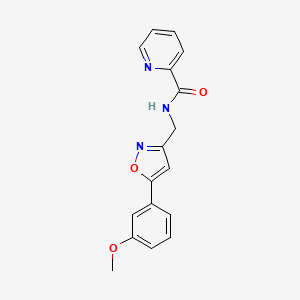

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

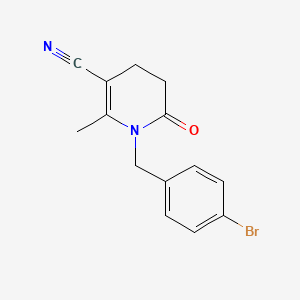

![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)

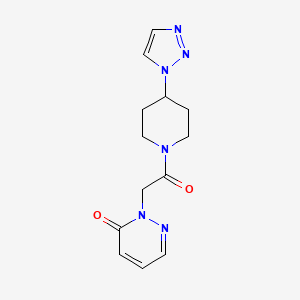

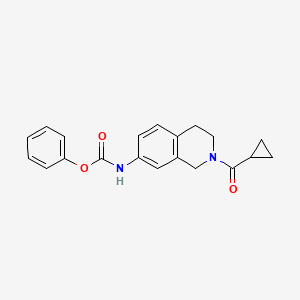

![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)

![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)

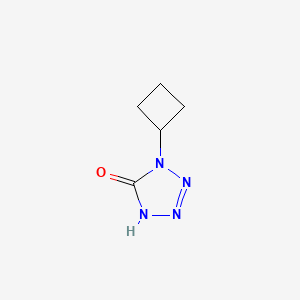

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3002133.png)

![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide](/img/structure/B3002136.png)